8-Desethyl Etodolac
Overview
Description
8-Desethyl Etodolac is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . It is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions like arthritis . The compound is characterized by the removal of an ethyl group from the parent molecule, Etodolac.
Scientific Research Applications
8-Desethyl Etodolac has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods and quality control . In biology and medicine, it is studied for its anti-inflammatory and analgesic properties, similar to its parent compound, Etodolac . The compound is also used in the development of new drug formulations and delivery systems, such as nanostructured lipid carriers (NLC)-based gel formulations .
Mechanism of Action
Target of Action
8-Desethyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes, specifically COX-2 . This inhibition results in a decrease in the synthesis of peripheral prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, the conversion of arachidonic acid into prostaglandins is reduced . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, we can infer from the parent compound, Etodolac, that it likely exhibits good oral bioavailability, low oral clearance (almost exclusively non-renal), a relatively small volume of distribution, and a half-life that averages around 7.3±4.0 hours .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, the compound effectively reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s prodrugs were found to be stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the pH of the environment can significantly impact the compound’s action and stability.
Safety and Hazards
8-Desethyl Etodolac is for R&D use only and not for medicinal, household or other use . Safety measures include wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies could provide valuable insights .
Dosage Effects in Animal Models
The effects of 8-Desethyl Etodolac vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully known. It is believed to interact with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 8-Desethyl Etodolac involves several steps, starting from the parent compound, Etodolac. One common method includes the use of wet media milling to produce nanosuspensions, which helps in improving the solubility of the compound . The critical formulation parameters include the amount of Etodolac, stabilizer type and ratio, bead size, milling time, and milling speed . The process parameters are optimized using a design of experiment (DoE) approach to ensure the quality and stability of the final product .
Chemical Reactions Analysis
8-Desethyl Etodolac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparison with Similar Compounds
8-Desethyl Etodolac is compared with other similar compounds, such as 1-Methyl Etodolac, 8-Methyl Etodolac, 8-Isopropyl Etodolac, and 8-Propyl Etodolac . These compounds share a similar core structure but differ in the substituents attached to the indole ring.
Properties
IUPAC Name |
2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-15(9-13(17)18)14-11(7-8-19-15)10-5-3-4-6-12(10)16-14/h3-6,16H,2,7-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMSIKSGLLUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41339-67-7 | |
Record name | 1-Ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Desethyl etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E49GA3BVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.